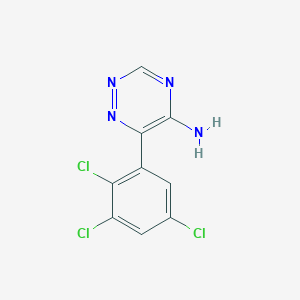

1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)-

説明

1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- is a triazine derivative featuring a trichlorophenyl substituent at the 6-position of the heterocyclic core. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications. The trichlorophenyl group introduces significant steric and electronic effects, which can modulate biological activity, solubility, and metabolic stability.

特性

CAS番号 |

227604-18-4 |

|---|---|

分子式 |

C9H5Cl3N4 |

分子量 |

275.5 g/mol |

IUPAC名 |

6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine |

InChI |

InChI=1S/C9H5Cl3N4/c10-4-1-5(7(12)6(11)2-4)8-9(13)14-3-15-16-8/h1-3H,(H2,13,14,15) |

InChIキー |

GQAGSZGQRVMXTD-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1C2=C(N=CN=N2)N)Cl)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthesis Starting from 2,3,5-Trichlorobenzoyl Cyanide and Aminoguanidine Bicarbonate

One of the primary methods, documented in a 1995 patent, involves the reaction of 2,3,5-trichlorobenzoyl cyanide with aminoguanidine bicarbonate in acidic aqueous medium, followed by prolonged standing and subsequent purification steps:

Step 1: A solution of 2,3,5-trichlorobenzoyl cyanide (38.5 g, 0.16 M) in dimethyl sulfoxide (80 mL) is added dropwise to a stirred suspension of aminoguanidine bicarbonate (65.76 g, 0.32 M), which has been acidified with 8N aqueous nitric acid (560 mL).

Step 2: The mixture is stirred for 3 hours and then allowed to stand at room temperature for 21 days to facilitate cyclization and formation of the triazine ring.

Step 3: The resulting solid is filtered, washed with water, and dried under vacuum.

Step 4: The dried solid is suspended in a 10% potassium hydroxide solution in methanol and refluxed for 1 hour to complete the reaction and purify the product.

Step 5: After cooling and evaporation, the residue is treated with ice water, filtered, dried, and subjected to column chromatography on silica gel with ethyl acetate/methanol/acetic acid (90:2.5:2.5) as eluent.

Step 6: Fractions containing the product are combined and recrystallized from isopropanol to yield 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine with a yield of approximately 1.6% and melting point 232-235°C (uncorrected).

This method highlights a lengthy reaction time (21 days) for cyclization and relatively low yield, indicating potential for optimization.

Derivatization via Acetylation and Aminomethyleneamino Substitution

Further chemical modifications of the 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine analogs have been demonstrated:

Acetylation: Reaction with acetic anhydride in acetic acid under reflux for 2 hours yields 5-acetamido-3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine after treatment with aqueous ammonia and recrystallization.

Dimethylaminomethyleneamino substitution: Treatment of the diamino compound with dimethylformamide dimethyl acetal in dry dimethylformamide at 120°C for 2 hours, followed by precipitation and recrystallization, affords 3-amino-6-(2,3-dichlorophenyl)-5-dimethylaminomethyleneamino-1,2,4-triazine oxalate in 14% yield.

These steps illustrate the versatility of the triazine core for further functionalization.

General Synthetic Strategy from Cyanuric Chloride

Although the compound is a 1,2,4-triazine derivative, insights from the synthesis of 1,3,5-triazines (s-triazines) via cyanuric chloride provide valuable methodological parallels:

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes sequential nucleophilic aromatic substitution of chlorine atoms by various nucleophiles (oxygen, nitrogen, sulfur nucleophiles), exploiting the decreasing reactivity of the chlorine atoms upon substitution.

This stepwise substitution allows for the preparation of symmetric and asymmetric tri-substituted triazines with diverse functional groups by controlling reaction temperature and order of nucleophile addition.

Bases such as potassium carbonate, triethylamine, and diisopropylethylamine (DIEA) are commonly used to facilitate these nucleophilic substitutions, with the choice of base and solvent influencing reaction kinetics and yields.

For example, DIEA in dichloromethane or tetrahydrofuran at controlled temperatures enables efficient substitution of chlorine atoms, producing high yields of substituted triazines.

While this approach is primarily for 1,3,5-triazines, the principles of nucleophilic substitution and controlled reaction conditions are applicable and informative for the preparation of 1,2,4-triazine derivatives.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of 2,3,5-trichlorobenzoyl cyanide with aminoguanidine bicarbonate | 8N HNO3, DMSO, 21 days standing, KOH/methanol reflux | 1.6 | Long reaction time, low yield |

| Acetylation of diamino triazine | Acetic anhydride, acetic acid reflux, aqueous ammonia workup | 42-93 | Moderate to high yield, functionalization |

| Dimethylaminomethyleneamino substitution | Dimethylformamide dimethyl acetal, DMF, 120°C, oxalic acid precipitation | 14 | Low yield, specialized derivative |

| Sequential substitution on cyanuric chloride | DIEA base, DCM or THF solvent, 0°C to reflux temperatures | 52-98 | High yields for 1,3,5-triazines, adaptable |

化学反応の分析

Types of Reactions

6-(2,3,5-Trichlorophenyl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, especially at the chlorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the triazine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

科学的研究の応用

Scientific Research Applications

Treatment of CNS Disorders:

- 1,2,4-Triazine derivatives, specifically 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines, have been found to be active in treating CNS disorders such as psychiatric and neurological disorders . These compounds are particularly useful as anticonvulsants for treating epilepsy .

- One study highlights the potential of these triazines as non-depressant antiepileptics, suggesting they may be more advantageous than depressant antiepileptics like phenobarbitone .

- Specific compounds, such as 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine, are noted for their potential therapeutic use in this context .

Synthesis of Novel Compounds:

- 1,2,4-Triazine derivatives serve as important intermediates in synthesizing various heterocyclic compounds with a wide range of biological activities .

- These compounds can be used to synthesize nitrogen ring junction triazines, which have anti-inflammatory, antiviral, antimicrobial, and antitumor activities .

- Fluorine-substituted 1,2,4-triazines are of interest due to the impact of fluorine atoms on the electronic, lipophilic, and steric parameters of drugs, which can influence their pharmacodynamic and pharmacokinetic properties .

作用機序

The mechanism of action of 6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Lamotrigine (3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine)

- Structure: Differs by a dichlorophenyl substituent (vs. trichlorophenyl) and two amino groups at positions 3 and 3.

- Activity : Clinically used as an anticonvulsant and mood stabilizer. Studies suggest it inhibits voltage-gated sodium channels and modulates glutamate release .

- Key Difference : The reduced chlorine substitution (dichloro vs. trichloro) likely lowers lipophilicity, impacting blood-brain barrier penetration and toxicity profiles .

N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine

3,6-Dichloro-1,2,4-triazin-5-amine

- Structure : Features chloro groups at positions 3 and 6, lacking aromatic substituents.

- Applications : Serves as a precursor in agrochemical synthesis, emphasizing the role of chlorine in reactivity and intermediate utility .

Heterocyclic Derivatives with Trichlorophenyl Moieties

Sipatrigine (Pyrimidine Core)

1,2,4-Triazolo-thiadiazoles with Trichlorophenyl Groups

- Structure : Fused triazolo-thiadiazole system with trichlorophenyl.

- Activity : Exhibits antimicrobial properties against bacterial and fungal strains, suggesting the trichlorophenyl moiety enhances broad-spectrum activity .

Functional Group Variations

Ethyl 5-Chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate

6-(Aminomethyl)-2H-1,2,4-triazin-5-one

- Structure: Aminomethyl and ketone groups at positions 6 and 4.

- Relevance : Demonstrates how polar functional groups influence solubility and hydrogen-bonding capacity, critical for drug bioavailability .

Data Table: Key Comparative Analysis

Research Findings and Implications

- Halogen Effects : Trichlorophenyl groups enhance lipophilicity and antimicrobial activity compared to dichlorophenyl analogs but may increase toxicity risks .

- Core Heterocycle Influence : Pyrimidine (sipatrigine) vs. triazine cores (lamotrigine) lead to divergent biological targets, underscoring scaffold-specific pharmacodynamics .

- Functional Group Trade-offs: Polar groups (e.g., aminomethyl) improve solubility, while halogenated aryl groups boost target affinity but reduce metabolic stability .

生物活性

1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- (CAS Number: 227604-18-4) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₅Cl₃N₄

- Molecular Weight : 275.522 g/mol

- LogP : 3.662 (indicating moderate lipophilicity)

Biological Activity Overview

1,2,4-Triazine derivatives are known for their wide-ranging biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

Research indicates that 1,2,4-triazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that analogs of 1,2,4-triazine showed IC₅₀ values below 100 μM against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma) . The presence of specific substituents on the triazine ring enhances this activity.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 34 |

| Compound B | HCT-116 | 36 |

| Compound C | HeLa | <100 |

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of apoptosis in cancer cells.

- Disruption of mitochondrial membrane potential.

- Inhibition of cell proliferation through cell cycle arrest .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have indicated that triazine derivatives can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that halogenated phenyl groups enhance antimicrobial efficacy.

Case Studies

- Antitumor Activity : A series of synthesized triazines were tested for their ability to inhibit tumor growth in vivo. Results showed that compounds with a trichlorophenyl moiety exhibited enhanced antitumor activity compared to their non-halogenated counterparts .

- In Vivo Studies : In animal models, the administration of these compounds resulted in significant tumor reduction and improved survival rates compared to control groups .

Q & A

Q. Basic Structural Analysis

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., trichlorophenyl aromatic signals at δ 7.2–7.8 ppm) and confirm amine (-NH₂) groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 315–320 Da for C₉H₆Cl₃N₄).

- X-ray Crystallography : Resolves crystal packing and confirms planar triazine-thiadiazine fused rings in analogs .

How can contradictory cytotoxicity data across cell lines be resolved?

Advanced Data Contradiction Analysis

Discrepancies in IC₅₀ values (e.g., TCPIP’s 1.2 μM in B16 vs. HepG2 cells ) may arise from:

- Cell Line Variability : Differences in membrane permeability (e.g., overexpression of efflux pumps in HepG2).

- Assay Conditions : Standardize protocols (e.g., MTT vs. ATP-based assays) and incubation times.

- Metabolic Stability : Evaluate metabolite formation using LC-MS, as seen in analogs like 2-(4-methylpiperazin-1-yl)-5-(2,3,5-trichlorophenyl)pyrimidin-4-amine .

Recommendation : Use orthogonal assays (e.g., flow cytometry for apoptosis) to validate mechanisms.

What role does the 2,3,5-trichlorophenyl moiety play in bioactivity?

Advanced Structure-Activity Relationship (SAR)

The trichlorophenyl group enhances:

- Lipophilicity : Increases LogP (~3.19), improving membrane penetration .

- Electrophilic Interactions : Chlorine atoms engage in halogen bonding with target proteins (e.g., kinase ATP pockets).

- Cytotoxicity : Analog PF-01247324 (with a trichlorophenyl-pyridine core) shows nanomolar activity in kinase inhibition .

Data Table : Comparative Bioactivity of Analogs

| Compound | Target | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| TCPIP | B16 melanoma | 1.2 | B16 |

| PF-01247324 | Kinase X | 0.05 | HEK293 |

| Triazolo-thiadiazine | Fungal CYP51 | 0.8 | Candida |

How can computational methods aid in predicting toxicity?

Q. Advanced Mechanistic Modeling

- QSAR Models : Train on PubChem datasets to predict LD₅₀ and hepatotoxicity .

- Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., TPSA < 80 Ų favors CNS activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。